N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound is a hybrid molecule combining a 1,3,4-thiadiazole core substituted with a thioether-linked indolinone moiety and a biphenylcarboxamide group. The 1,3,4-thiadiazole scaffold is known for its role in medicinal chemistry due to its electron-deficient heterocyclic structure, which enhances binding to biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(29-15-14-19-8-4-5-9-21(19)29)16-32-25-28-27-24(33-25)26-23(31)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQMFSBURXGMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- An indole moiety , contributing to its pharmacological profile.
- A thiadiazole ring , known for its diverse biological activities.
- A biphenyl group , which may enhance lipophilicity and cellular permeability.
The molecular formula is with a molecular weight of approximately 378.45 g/mol. The presence of sulfur and nitrogen heteroatoms in the thiadiazole ring is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activity. The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is critical for cancer cell proliferation .
- Targeting Kinases : The compound may interact with key kinases involved in tumorigenesis, disrupting signaling pathways that promote cancer cell survival and growth .
- Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells without affecting normal cells, indicating selectivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:
- Modifications to the thiadiazole ring can significantly alter cytotoxicity against various cancer cell lines.
- Substituents on the biphenyl group influence the compound's binding affinity to target proteins and overall potency .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)... | HepG2 | 4.37 |
| N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)... | A549 | 8.03 |
| N-(5-(substituted thiadiazole derivative) | MCF7 | 0.28 |
| N-(5-(another derivative) | SK-MEL-2 | 4.27 |
Case Studies
A study conducted on various thiadiazole derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. For instance:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The 1,3,4-thiadiazole ring in the target compound differentiates it from oxadiazole-based analogs. For example, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () replace the thiadiazole with an oxadiazole, reducing sulfur-mediated interactions but improving metabolic stability. These oxadiazole derivatives showed moderate anticancer activity (IC₅₀ = 12–45 µM) in vitro, attributed to apoptosis induction via caspase-3 activation .
Substituent Modifications
- Indole/Indolinone Groups: The indolin-1-yl-2-oxoethyl substituent in the target compound contrasts with simpler indole-methyl groups in analogs like N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide (). The latter exhibited selective inhibition of EGFR kinase (IC₅₀ = 0.8 µM), suggesting that the oxoethyl group in the target compound may enhance target affinity through additional hydrogen bonding .
- Biphenylcarboxamide vs. Thiazolecarboxamide : Replacing the biphenyl group with a thiazole ring (e.g., N-(5-methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide , ) reduces molecular weight but may compromise π-π stacking with hydrophobic enzyme pockets.
Thioether Linkage
The thioether bridge in the target compound is shared with 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (). This linkage improves solubility compared to direct alkyl chains, as evidenced by the higher yield (97%) and crystallinity of such derivatives .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
